4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(3-(trifluoromethyl)phenyl)pyrrolidin-2-one
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Description
4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(3-(trifluoromethyl)phenyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C21H18F3N3O and its molecular weight is 385.39. The purity is usually 95%.
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Biological Activity
The compound 4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(3-(trifluoromethyl)phenyl)pyrrolidin-2-one is a novel derivative of benzimidazole and pyrrolidinone, which has garnered interest due to its potential biological activities. This article reviews current research findings on its biological activity, including antiproliferative, antibacterial, and antifungal properties, supported by case studies and data tables.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A benzimidazole moiety
- A pyrrolidinone ring
- A trifluoromethyl-substituted phenyl group
This unique combination may contribute to its diverse biological activities.
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of benzimidazole derivatives against various cancer cell lines. For instance, compounds similar to the target compound have shown significant inhibition of cell proliferation in breast cancer (MDA-MB-231) and other cancer cell lines. The following table summarizes the IC50 values of related compounds:
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
2g | MDA-MB-231 | 16.38 | |
1a | MDA-MB-231 | >100 | |
2d | MDA-MB-231 | 29.39 | |
Camptothecin | MDA-MB-231 | 0.41 |
The data indicates that structural modifications, such as the introduction of alkyl groups, enhance antiproliferative activity, suggesting that lipophilicity plays a crucial role in drug efficacy.
Antibacterial Activity
The antibacterial properties of imidazole derivatives have been extensively studied. Compounds structurally related to the target compound have demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The following table presents the minimum inhibitory concentration (MIC) values for selected compounds:
These findings suggest that modifications in the molecular structure can lead to enhanced antibacterial potency.
Antifungal Activity
The antifungal activity of benzimidazole derivatives has also been reported. Compounds similar to the target compound have shown moderate antifungal effects against strains such as Candida albicans and Aspergillus niger. The following table summarizes their antifungal activity:
The introduction of specific substituents on the benzimidazole ring appears to improve antifungal activity.
The biological activities of these compounds can be attributed to several mechanisms:
- Induction of Apoptosis : Many benzimidazole derivatives induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspases .
- Inhibition of Cell Wall Synthesis : The antibacterial activity is often linked to the inhibition of bacterial cell wall synthesis, leading to cell lysis .
- Interference with Fungal Cell Membranes : Antifungal action may involve disruption of fungal cell membranes or inhibition of ergosterol biosynthesis .
Case Studies
Several case studies have documented the effectiveness of similar compounds:
- Anticancer Study : A study involving a series of benzimidazole derivatives showed that specific substitutions significantly enhanced anticancer potency against breast cancer cells.
- Antimicrobial Study : Another study evaluated a library of imidazole derivatives, demonstrating broad-spectrum antimicrobial activity with several compounds outperforming standard antibiotics.
Properties
IUPAC Name |
4-(1-prop-2-enylbenzimidazol-2-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3O/c1-2-10-26-18-9-4-3-8-17(18)25-20(26)14-11-19(28)27(13-14)16-7-5-6-15(12-16)21(22,23)24/h2-9,12,14H,1,10-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXMPCXIBJDUFAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.